molecular formula C16H23N3O2 B2496326 N-({1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methyl)but-2-ynamide CAS No. 2411256-25-0

N-({1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methyl)but-2-ynamide

Cat. No.: B2496326
CAS No.: 2411256-25-0
M. Wt: 289.379
InChI Key: GCUHKNPQLPLISX-UHFFFAOYSA-N
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Description

N-({1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methyl)but-2-ynamide is a complex organic compound featuring a piperidine ring substituted with a dimethyl-oxazole moiety and a but-2-ynamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methyl)but-2-ynamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4,5-dimethyl-1,3-oxazole moiety, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced via nucleophilic substitution reactions. Finally, the but-2-ynamide group is attached through coupling reactions, often using palladium-catalyzed cross-coupling techniques .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

N-({1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methyl)but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the oxazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Scientific Research Applications

N-({1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methyl)but-2-ynamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-({1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methyl)but-2-ynamide involves its interaction with specific molecular targets. The oxazole moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity. The but-2-ynamide group can participate in covalent bonding with target proteins, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethyl-1,3-oxazole: Shares the oxazole moiety but lacks the piperidine and but-2-ynamide groups.

    Piperidine derivatives: Compounds like piperidine-4-carboxamide have similar piperidine rings but different substituents.

    But-2-ynamide derivatives: Compounds with the but-2-ynamide group but different ring structures.

Uniqueness

N-({1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methyl)but-2-ynamide is unique due to its combination of the oxazole, piperidine, and but-2-ynamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-4-5-15(20)17-10-14-6-8-19(9-7-14)11-16-18-12(2)13(3)21-16/h14H,6-11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUHKNPQLPLISX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1CCN(CC1)CC2=NC(=C(O2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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